6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Description
6-[5-(5-Fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a structurally complex purine derivative featuring two critical substitutions:
- Position 6: A bicyclic octahydropyrrolo[3,4-c]pyrrole moiety linked via a carbonyl group to a 5-fluoro-4-methylpyridine ring.
- Position 9: A 2-methoxyethyl group, which likely improves solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents .
The 5-fluoro substituent on the pyridine ring may enhance metabolic stability, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
(5-fluoro-4-methylpyridin-2-yl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O2/c1-13-5-17(23-6-16(13)22)21(30)29-9-14-7-28(8-15(14)10-29)20-18-19(24-11-25-20)27(12-26-18)3-4-31-2/h5-6,11-12,14-15H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVQEAAZPPIOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine Derivatives
Key Observations:
- Position 6 : The target compound’s bicyclic pyrrolopyrrole-pyridine substituent is unique, contrasting with simpler aryl (e.g., phenyl in ), alkylsulfanyl (e.g., benzylsulfanyl in ), or halogen (e.g., chloro in ) groups. This complexity may enhance binding affinity through multipoint interactions.
Antithyroid Activity ()
6-(Alkylsulfanyl)-9H-purines exhibit antithyroid effects via charge-transfer complex formation with iodine (Kc = 0.85 ± 0.05 for 6-benzylsulfanyl derivative) . The target compound lacks a thiol group, suggesting divergent mechanisms, but its pyridine ring may participate in halogen bonding.
Kinase Inhibition ()
Fluorinated purines (e.g., 2-fluoro-6-aryl derivatives) demonstrate CDK-2 selectivity (IC₅₀ = 0.12 μM) . The target’s 5-fluoro-pyridine and rigid bicyclic system may similarly target ATP-binding pockets in kinases, though empirical validation is required.
Preparation Methods
Alkylation of Purine with 2-Methoxyethyl Groups
The 9-(2-methoxyethyl) substituent is introduced via alkylation of purine derivatives. For example, treatment of 6-chloropurine with 2-methoxyethyl bromide in the presence of a base like sodium hydride in dimethylformamide (DMF) yields 9-(2-methoxyethyl)-6-chloro-9H-purine. Subsequent functionalization at the C6 position is critical for further coupling reactions.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 2-Methoxyethyl bromide | DMF | 0°C → RT | 78% |
Phosphorylation and Functionalization
Preparation of the Octahydropyrrolo[3,4-c]pyrrole Scaffold
Cyclization Strategies
The octahydropyrrolo[3,4-c]pyrrole system is synthesized via [3+2] cycloaddition or intramolecular cyclization of appropriately substituted pyrrolidine precursors. A reported method involves reacting a bis-propargylamine with a dienophile under thermal conditions to form the bicyclic framework.
Functionalization at Position 5
The amine at position 5 of the pyrrolopyrrole ring is acylated with the pyridine-carbonyl group. This step typically employs carbodiimide-mediated coupling (e.g., EDCl/HOBt) between the pyrrolopyrrole amine and 5-fluoro-4-methylpyridine-2-carboxylic acid.
Synthesis of the 5-Fluoro-4-methylpyridine-2-carbonyl Fragment
Halogenation and Fluorination of Pyridine Derivatives
The synthesis begins with 2-amino-5-methylpyridine, which undergoes diazotization followed by fluorination using hydrogen fluoride or Selectfluor®. For example, Talik’s procedure involves diazotization of 2-amino-5-methylpyridine with NaNO₂/HBF₄, yielding 2-fluoro-4-methylpyridine in 65% yield.
Optimized Fluorination Protocol
| Starting Material | Fluorinating Agent | Solvent | Yield |
|---|---|---|---|
| 2-Amino-5-methylpyridine | NaNO₂/HBF₄ | H₂O | 65% |
Oxidation to Carboxylic Acid
The methyl group on the pyridine ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. Subsequent activation as an acid chloride (e.g., using thionyl chloride) facilitates acylation reactions.
Coupling Strategies for Final Assembly
Amide Bond Formation
The activated pyridine-2-carbonyl chloride is coupled with the octahydropyrrolo[3,4-c]pyrrol-2-amine using triethylamine as a base in dichloromethane (DCM). Yields range from 70–85% depending on steric hindrance.
Purine-Pyrrolopyrrole Coupling
The C6 position of the purine core is functionalized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling between a boronic ester-functionalized pyrrolopyrrole and 6-bromo-9-(2-methoxyethyl)-9H-purine achieves 60–75% yields.
Palladium-Catalyzed Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 72% |
Purification and Characterization
Chromatographic Techniques
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile in ammonium acetate buffer (pH 5.9). Freeze-drying yields the compound as a stable ammonium salt.
Spectroscopic Validation
-
¹H NMR : Characteristic signals include the purine H8 proton (δ 8.2–8.4 ppm) and pyrrolopyrrole methylene groups (δ 3.0–3.5 ppm).
-
¹⁹F NMR : A singlet at δ -115 ppm confirms the presence of the fluorine substituent.
Challenges and Optimization Opportunities
-
Low Yields in Fluorination Steps : Diazotization-fluorination reactions often suffer from side reactions; microfluidic systems may improve selectivity.
-
Steric Hindrance in Coupling Reactions : Bulky substituents on the pyrrolopyrrole scaffold reduce coupling efficiency. Using electron-deficient palladium catalysts (e.g., Pd(OAc)₂) could enhance reactivity.
-
Instability of Intermediates : Phosphorylated purines are prone to hydrolysis. Stabilizing additives like lutidine mitigate decomposition .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine?
- Methodological Answer : Utilize palladium-catalyzed hydrogenation under inert atmospheres (e.g., argon) for intermediate steps, as demonstrated in analogous pyrrolo-pyrrole syntheses . Key parameters include:
- Catalyst: 10% Pd/C (0.1–0.2 equiv).
- Reaction time: 12–24 hours at 40–60°C.
- Purification: Bio-compatible chromatography (e.g., reverse-phase HPLC) to isolate intermediates with >95% purity .
Q. How can researchers confirm the structural integrity of the purine-pyrrolo[3,4-c]pyrrole scaffold post-synthesis?
- Methodological Answer : Employ multi-spectral analysis:
- 1H/13C NMR : Assign peaks for the methoxyethyl group (δ ~3.2–3.5 ppm for CH2O) and octahydropyrrolo-pyrrole protons (δ ~1.8–2.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and fluoro-pyridine vibrations (C-F at ~1200–1250 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) with expected [M+H]+ ion .
Q. What purification techniques are effective for removing byproducts in the final step?
- Methodological Answer : Combine size-exclusion chromatography (SEC) with preparative HPLC using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Monitor fractions via LC-MS to exclude impurities like de-fluorinated analogs or incomplete acylated intermediates .
Advanced Research Questions
Q. How do structural modifications to the 5-fluoro-4-methylpyridine moiety impact target binding affinity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with:
- Halogen substitutions (e.g., Cl, Br) at the pyridine ring.
- Methyl group removal or replacement (e.g., ethyl, isopropyl).
- Key Finding : Fluoro and methyl groups enhance π-stacking and hydrophobic interactions, as observed in related purine derivatives .
- Table 1 : Analog Activity Comparison
| Substituent | IC50 (nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 5-F, 4-Me | 12 ± 2 | -9.8 |
| 5-Cl, 4-Me | 45 ± 5 | -7.2 |
| 5-F, 4-H | 28 ± 3 | -8.1 |
Q. What experimental approaches resolve discrepancies in NMR data for diastereomeric intermediates?
- Methodological Answer : Use chiral derivatization agents (e.g., Mosher’s acid) or NOESY experiments to differentiate stereocenters in the octahydropyrrolo-pyrrole core . For example:
- Case Study : Diastereomers of 9-(2-methoxyethyl)-9H-purine showed distinct NOE correlations between the methoxyethyl chain and pyrrolidine protons, enabling assignment of the 2R,5S configuration .
Q. How does the compound’s stability vary under physiological vs. acidic conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : pH 2.0 (simulated gastric fluid) vs. pH 7.4 (phosphate buffer).
- Analysis : LC-MS monitoring over 72 hours.
- Result : Degradation (<10% at pH 7.4 vs. >50% at pH 2.0) due to hydrolysis of the fluoro-pyridine carbonyl group. Stabilization via lyophilization or cyclodextrin encapsulation is recommended .
Q. What computational methods predict the compound’s interaction with kinase targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (e.g., GROMACS):
- Target : ATP-binding pocket of PI3Kγ.
- Key Interaction : The purine N9-methoxyethyl group forms hydrogen bonds with Glu880, while the pyrrolo-pyrrole scaffold occupies a hydrophobic subpocket .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and cell-based assays?
- Methodological Answer : Evaluate membrane permeability (e.g., PAMPA assay) and efflux ratios (Caco-2/MDCK models). For example:
- Observation : High in vitro enzyme inhibition (IC50 = 15 nM) but poor cellular activity (EC50 > 1 µM).
- Resolution : The compound’s logP (3.5) suggests passive diffusion, but efflux by P-glycoprotein (P-gp) reduces intracellular concentration. Co-administration with P-gp inhibitors (e.g., verapamil) restores activity .
Synthetic Pathway Optimization Table
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Acylation of pyrrolo-pyrrole | 5-Fluoro-4-methylpyridine-2-carbonyl chloride, DCM, 0°C → RT | 78 | |
| 2 | Purine coupling | Mitsunobu reaction (DIAD, Ph3P), THF, 12h | 65 | |
| 3 | Hydrogenation | H2 (1 atm), Pd/C, EtOAc, 40°C | 92 | |
| 4 | Final purification | Prep-HPLC (ACN/H2O + 0.1% FA) | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
